molecular formula C18H21NO4 B2686831 N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2-(o-tolyloxy)acetamide CAS No. 2320216-74-6

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2-(o-tolyloxy)acetamide

Cat. No. B2686831
CAS RN: 2320216-74-6
M. Wt: 315.369
InChI Key: WSIOWGFBPDBLEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2-(o-tolyloxy)acetamide, also known as THBA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of benzofuran derivatives and has been synthesized using various methods.

Scientific Research Applications

Chemical Synthesis and Reactions

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2-(o-tolyloxy)acetamide has been studied in various chemical syntheses and reactions. For instance, it has been involved in the Claisen–Eschenmoser reaction, leading to the formation of N,N-dimethyl-2-(2-methylbenzofuran-3-yl)acetamides and similar compounds, which are significant in organic synthesis and pharmaceutical intermediates (Mukhanova et al., 2007).

Coordination Complexes and Antioxidant Activity

The compound has also been involved in the synthesis and characterization of coordination complexes, particularly those involving pyrazole-acetamide derivatives. These complexes exhibit significant antioxidant activity, highlighting their potential in pharmacological and biochemical research (Chkirate et al., 2019).

Photovoltaic Efficiency and Ligand-Protein Interactions

Studies have also explored its role in photovoltaic efficiency and ligand-protein interactions. This includes research into benzothiazolinone acetamide analogs for use in dye-sensitized solar cells and understanding their binding interactions with proteins such as Cyclooxygenase 1 (COX1), which can provide insights into drug design and development (Mary et al., 2020).

Applications in Polymer Synthesis

Furthermore, the compound has found use in the synthesis of polymers. For example, in the N-heterocyclic carbene-organocatalyzed ring-opening polymerization, it acts as an initiator, leading to the formation of telechelic and block copolymers. This demonstrates its utility in materials science and engineering (Bakkali-Hassani et al., 2018).

Role in Hydrolysis Reactions

The compound's role in hydrolysis reactions, particularly in the context of dermal absorption and metabolism, has been investigated. This includes its hydrolysis by skin microsomes and cytosol from humans and minipigs, which is relevant for assessing the safety and efficacy of topical pharmaceutical and cosmetic formulations (Jewell et al., 2007).

properties

IUPAC Name

N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-13-5-2-3-6-15(13)23-11-17(20)19-12-18(21)9-4-7-16-14(18)8-10-22-16/h2-3,5-6,8,10,21H,4,7,9,11-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSIOWGFBPDBLEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC2(CCCC3=C2C=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2-(o-tolyloxy)acetamide

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